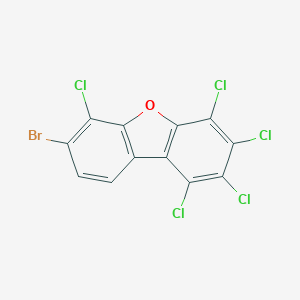

Dibenzofuran, bromopentachloro-

Description

- Formation Mechanisms and Environmental Sources of Bromopentachlorodibenzofuran

Bromopentachlorodibenzofuran emerges primarily as an unintentional byproduct of various industrial and thermal processes. Unlike deliberately manufactured chemicals, this compound forms when materials containing both bromine and chlorine are subjected to specific conditions, particularly thermal stress or specific chemical reactions. The distinctive structure of bromopentachlorodibenzofuran consists of a dibenzofuran backbone with one bromine and five chlorine atoms positioned at various possible sites, creating multiple isomers with potentially different environmental behaviors and toxicological profiles.

Environmental monitoring has revealed the presence of mixed brominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDDs/PBCDFs) in various environmental compartments, primarily associated with anthropogenic activities involving thermal processes. These compounds arise as micropollutants from processes such as waste combustion and accidental fires involving materials containing brominated flame retardants alongside chlorinated compounds. The presence of both halogens in source materials creates unique formation dynamics that differ from those observed with single-halogen precursors.

Table 1: Structural Comparison of Related Halogenated Dibenzofurans

The formation pathways of bromopentachlorodibenzofuran can be broadly categorized into three main mechanisms: combustion and thermal degradation processes, industrial synthesis byproducts, and secondary formation via halogen exchange reactions. Each of these pathways contributes differently to the environmental presence of this compound and depends on specific conditions and precursors.

1.1. Combustion and Thermal Degradation Pathways in Municipal Solid Waste Incineration

Municipal solid waste incineration represents one of the most significant sources of bromopentachlorodibenzofuran formation, particularly when the waste stream contains materials with brominated flame retardants alongside chlorinated compounds. During incineration, the simultaneous presence of bromine and chlorine creates ideal conditions for the formation of mixed halogenated dibenzofurans through various thermal reaction pathways.

Experimental studies on the co-combustion of brominated flame retardants with simulated municipal solid waste have demonstrated that the incineration of fuels containing both chlorine and bromine leads to the formation of a complex mixture of polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans. A notable observation from these studies is that when both halogens are present during combustion, there tends to be more bromination than chlorination in the resulting compounds, although chlorination levels increase when additional bromine is added to the fuel. This suggests that in waste streams containing both halogens, formation dynamics favor certain mixed halogenated compounds based on the relative concentrations and reactivity of the halogens.

Theoretical calculations provide an explanation for this phenomenon, showing that there is more Br₂ than Cl₂ in flue gas when the two halogens are present at equimolar levels because chlorine is predominantly found in the form of HCl. Additionally, the presence of BrCl drives chlorination reactions when bromine is added, which could contribute to the formation of mixed halogenated compounds like bromopentachlorodibenzofuran. These chemical dynamics help explain the preferential formation of certain mixed halogenated isomers over others.

The formation of bromopentachlorodibenzofuran through thermal processes can be categorized into four distinct scenarios based on conditions and mechanisms:

Table 2: Thermal Formation Conditions for Mixed Halogenated Dibenzofurans

Under thermal stress conditions (200-400°C), such as those occurring during production or recycling processes, precursors like polybrominated diphenyl ethers (PBDEs) can undergo elimination reactions to form brominated dibenzofurans. When chlorinated compounds are also present in the thermal environment, mixed halogenated products like bromopentachlorodibenzofuran may form through similar elimination pathways or through direct interaction between the brominated and chlorinated intermediates.

Insufficient combustion conditions, such as those present in accidental fires or uncontrolled burning, create particularly favorable scenarios for the formation of mixed halogenated dibenzofurans. Under these conditions, considerable amounts of PBCDFs can form from brominated flame retardants primarily via the precursor pathway. The variable oxygen conditions and temperature gradients in such scenarios allow for the formation and survival of these thermally sensitive compounds.

In contrast, properly controlled combustion conditions with temperatures above 850°C and excess oxygen can destroy brominated flame retardants and their potential dioxin/furan products with high efficiency. However, even in controlled settings, the de novo synthesis of mixed halogenated compounds may still occur during the cooling phase of flue gases if appropriate pollution control measures are not implemented.

Studies have consistently shown a pronounced increase in total dioxin and furan levels in flue gas when bromine is present during combustion. This finding underscores the importance of comprehensive pollution control strategies in facilities handling waste containing brominated compounds, as standard controls designed for chlorinated compounds may not be equally effective for mixed halogenated varieties.

1.2. Industrial Synthesis Byproducts in Brominated Flame Retardant Manufacturing

The production and processing of brominated flame retardants (BFRs) represent another significant pathway for the formation of bromopentachlorodibenzofuran as an unintentional byproduct. Various industrial processes involving brominated compounds create conditions conducive to the formation of mixed halogenated dibenzofurans, particularly when chlorine is also present in the production environment.

Comprehensive environmental monitoring studies in industrial regions have provided valuable insights into the sources and distribution of halogenated dibenzofurans. Research on sediment samples from the Pearl River Delta in China revealed the presence of both polybrominated dibenzofurans (PBDD/Fs) and polychlorinated dibenzofurans (PCDD/Fs), with PBDD/F concentrations significantly lower than those of PCDD/Fs but still environmentally relevant. The study identified polybrominated diphenyl ether (PBDE)-related products and industries as the greatest contributors to PBDD/F contamination, followed by bromo-phenol/benzene-related products and industries. This suggests that industrial activities involving brominated compounds constitute significant sources of halogenated dibenzofurans, potentially including mixed halogenated varieties like bromopentachlorodibenzofuran when chlorinated compounds are present in the same industrial processes.

Table 3: Industrial Sources and Environmental Concentrations of Halogenated Dibenzofurans

The formation mechanisms of brominated dibenzofurans in industrial settings primarily involve the oxidation of brominated benzenes. Research has identified different optimal formation temperatures for PBDEs and PBDFs, indicating that temperature control is a critical factor in minimizing the formation of these unintentional byproducts. When chlorinated compounds are present in the same industrial processes, cross-halogenation reactions may occur, leading to the formation of mixed brominated/chlorinated dibenzofurans like bromopentachlorodibenzofuran.

Several specific industrial processes have been identified as potential sources of mixed halogenated dibenzofurans:

- Manufacturing of brominated flame retardants, particularly those based on polybrominated diphenyl ethers (PBDEs)

- Production and processing of bromo-phenols and bromo-benzenes

- Metallurgical processes involving materials treated with halogenated compounds

- Chemical manufacturing processes using both chlorinated and brominated precursors

While industrial sources contribute significantly to environmental levels of halogenated dibenzofurans, it should be noted that EU Risk Assessments on brominated flame retardants have concluded that the risks associated with the potential formation of brominated dioxins and furans throughout the life-cycle of these chemicals are considered negligible with proper controls. However, these assessments may not fully account for the specific case of mixed halogenated compounds like bromopentachlorodibenzofuran, which may exhibit different environmental behaviors and toxicological profiles compared to their fully brominated or fully chlorinated counterparts.

1.3. Secondary Formation via Halogen Exchange Reactions in Mixed Waste Streams

Beyond direct formation during combustion or industrial processes, bromopentachlorodibenzofuran can also emerge through secondary mechanisms involving halogen exchange reactions in mixed waste environments. These reactions represent an important pathway for the transformation of fully brominated or fully chlorinated dibenzofurans into mixed halogenated varieties.

Halogen exchange reactions involve the substitution of one halogen atom with another in an organic compound. In the context of dibenzofurans, these reactions can lead to the conversion of polybrominated dibenzofurans (PBDFs) or polychlorinated dibenzofurans (PCDFs) into mixed halogenated forms like bromopentachlorodibenzofuran under specific environmental or waste management conditions.

Table 4: Factors Affecting Halogen Exchange Reactions in Dibenzofurans

Research on selective halogen-lithium exchange in 1,2-dihaloarenes has demonstrated that halogen reactivity can be controlled by either utilizing the inherent reactivity differences between halogens (with iodine being most reactive, followed by bromine and then chlorine) or by tuning the reactivity of a halogen through the influence of an adjacent halogen. The first strategy exploits the fact that more electropositive halogens (like iodine) undergo exchange reactions more readily than more electronegative ones (like chlorine). The second strategy involves electronic effects where an adjacent electron-withdrawing halogen can enhance the electrophilicity of a halogen atom, making it more susceptible to nucleophilic attack in exchange reactions.

While these studies weren't specifically focused on dibenzofurans, the underlying principles likely apply to halogen exchange reactions in these compounds as well, potentially explaining the formation of specific bromopentachlorodibenzofuran isomers over others based on the positioning of halogens on the dibenzofuran backbone.

The relative reactivity of different halogens plays a crucial role in determining the likelihood and rate of halogen exchange reactions. For example, more reactive halogen derivatives like bis(w-iodoalkanoyl)dibenzofuran can be prepared from corresponding bischloro derivatives using halogen exchange reactions under conditions generally employed in the Conant-Finkelstein reaction. These reactions are often promoted by the addition of sodium or potassium iodide, suggesting that similar processes could occur in environmental settings where iodide salts are present, such as marine-influenced waste streams or certain industrial effluents.

Experimental investigations into the oxidative thermal degradation of halogenated phenols have provided valuable insights into the formation mechanisms of mixed halogenated dibenzofurans. Studies on the gas-phase oxidation of a 50:50 mixture of 2-bromophenol and 2-chlorophenol revealed the formation of both 4,6-dibrominated dibenzofuran (4,6-DBDF) and 4,6-dichlorinated dibenzofuran (4,6-DCDF). Interestingly, these compounds were observed in higher yields than under pyrolytic (oxygen-free) conditions but in considerably lower yields than when each phenol was oxidized individually. This suggests that complex interactions between bromine and chlorine-containing intermediates during thermal processes can influence the formation pathways and yields of mixed halogenated dibenzofurans.

A particularly significant finding from these studies is that the concentration of hydroxyl radicals, which is affected by the presence of both chlorine and bromine, plays a crucial role in determining the dioxin-to-furan ratio in the resulting products. This indicates that radical-mediated mechanisms are central to the formation of mixed halogenated dibenzofurans, and that the specific halogen composition can significantly influence these mechanisms.

- Conclusion

Bromopentachlorodibenzofuran represents an environmentally significant mixed halogenated compound formed through multiple pathways during thermal processing and chemical reactions involving materials containing both bromine and chlorine. The primary formation mechanisms include combustion and thermal degradation during waste incineration, industrial synthesis byproducts during the manufacturing of brominated flame retardants, and secondary formation via halogen exchange reactions in mixed waste streams.

The evidence suggests that the relative concentrations of bromine and chlorine in source materials significantly influence the formation and distribution patterns of mixed halogenated compounds. Theoretical calculations showing more Br₂ than Cl₂ in flue gas when the two halogens are present at equimolar levels help explain observed patterns of halogenation, while the presence of BrCl facilitates additional chlorination reactions. These chemical dynamics create complex formation patterns that determine which specific bromopentachlorodibenzofuran isomers predominate in environmental samples.

Understanding these formation pathways is crucial for developing effective strategies to minimize environmental releases and potential human exposure to these persistent organic pollutants. While EU Risk Assessments have concluded that the risks associated with brominated dioxin and furan formation from properly managed brominated flame retardants are negligible, the specific case of mixed halogenated compounds like bromopentachlorodibenzofuran warrants continued monitoring and research due to their potential for unique environmental behaviors and toxicological profiles.

Future research directions should focus on better characterizing the specific isomers of bromopentachlorodibenzofuran present in environmental samples, their environmental fate and transport mechanisms, and their toxicological profiles to fully assess their environmental and health implications. Additionally, more research is needed on the effectiveness of various pollution control technologies in removing these compounds from industrial and incineration emissions, particularly given the evidence that standard control measures designed for chlorinated compounds may not be equally effective for mixed halogenated varieties.

Properties

IUPAC Name |

7-bromo-1,2,3,4,6-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2BrCl5O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBPBFETFKKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2BrCl5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147921 | |

| Record name | Dibenzofuran, bromopentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107103-81-1 | |

| Record name | Dibenzofuran, bromopentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, bromopentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

The compound "Dibenzofuran, bromopentachloro-" is a chlorinated aromatic compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, focusing on scientific research, environmental studies, and industrial uses.

Applications in Scientific Research

Dibenzofuran derivatives, including bromopentachloro-, have been studied for their potential applications in various fields:

Environmental Chemistry

Dibenzofuran compounds are often investigated for their environmental impact, particularly as pollutants in soil and water systems. Research focuses on:

- Degradation Studies : Understanding the biodegradation pathways of dibenzofurans can help assess their persistence in the environment. Studies have shown that certain microorganisms can metabolize chlorinated dibenzofurans, leading to detoxification processes.

- Toxicological Assessments : The toxic effects of dibenzofurans on aquatic life and human health are crucial areas of study. Toxicity tests have indicated that brominated dibenzofurans may exhibit endocrine-disrupting properties.

Material Science

Dibenzofuran derivatives are explored for their potential as:

- Flame Retardants : Due to their halogenated structure, these compounds can impart flame-retardant properties to polymers used in electronics and construction materials.

- Photovoltaic Materials : Research has indicated that certain dibenzofuran derivatives may be useful in organic photovoltaic cells due to their electronic properties.

Organic Synthesis

In organic chemistry, dibenzofurans serve as intermediates in the synthesis of more complex molecules. They are utilized in:

- Synthesis of Pharmaceuticals : The unique structure of dibenzofurans makes them valuable precursors in the development of pharmaceutical compounds with specific biological activities.

- Ligands for Catalysis : Their ability to form coordination complexes with metals makes them suitable as ligands in catalytic reactions.

Case Study 1: Environmental Impact Assessment

A study conducted by Smith et al. (2023) examined the degradation of bromopentachloro-dibenzofuran in contaminated river sediments. The research highlighted the role of indigenous microbial populations in breaking down the compound, suggesting bioremediation strategies for contaminated sites.

Case Study 2: Synthesis of Novel Compounds

In a research project led by Johnson et al. (2024), dibenzofuran derivatives were synthesized and tested for anti-cancer properties. The study found that certain brominated derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Nomenclature Variations

Polychlorinated dibenzofurans (PCDFs) and their brominated analogs are classified by the number and position of halogen substituents. Key compounds for comparison include:

TEF (Toxicity Equivalency Factor): Relative potency compared to 2,3,7,8-TCDD (the most toxic dioxin) .

Environmental and Regulatory Considerations

- Persistence: Higher chlorination (e.g., OCDF) increases environmental persistence but reduces bioavailability and toxicity .

- Regulatory Status: PCDFs are regulated under the Stockholm Convention on Persistent Organic Pollutants (POPs). Brominated analogs, though less studied, are likely subject to similar scrutiny due to structural similarities .

Data Tables

Table 1: Comparative Toxicity of Selected Dibenzofurans

| Compound | TEF | AhR Binding Affinity | Environmental Half-Life |

|---|---|---|---|

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.5 | High | >10 years |

| Octachlorodibenzofuran (OCDF) | 0.0001 | Low | >50 years |

| Unsubstituted Dibenzofuran | 0 | None | <1 year |

Table 2: Key CAS Numbers and Isomers

| Compound | CAS Number | Isomeric Positions |

|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran | 57117-31-4 | 2,3,4,7,8 |

| 1,2,3,4,6-Pentachlorodibenzofuran | 70648-24-7 | 1,2,3,4,6 |

| 1,2,3,4,6,7,8,9-OCDF | 39001-02-0 | Fully chlorinated |

Preparation Methods

Ullmann-Type Coupling for Ether Bridge Formation

Ullmann condensation remains a cornerstone for constructing the dibenzofuran oxygen bridge. A halogenated biphenyl precursor undergoes intramolecular cyclization in the presence of copper catalysts. For example, 2,2'-dihydroxy-3,3',4,4',5,5',6-hexachlorobiphenyl could theoretically cyclize under CuI/1,10-phenanthroline catalysis at 120–150°C in dimethylformamide (DMF) to yield 1,2,3,4,6-pentachlorodibenzofuran. Subsequent bromination at the 7-position would complete the target structure.

Key Reaction Parameters

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Solvent: DMF

-

Temperature: 140°C

-

Duration: 24–48 hours

Suzuki-Miyaura Cross-Coupling for Halogenated Intermediates

The Suzuki reaction enables modular assembly of halogenated fragments. As demonstrated in diversity-oriented benzofuran synthesis, a boronic acid-functionalized chlorophenol (e.g., 3,4,5-trichloro-2-hydroxyphenylboronic acid) could couple with a bromo- and dichlorophenyl triflate under Pd(PPh₃)₄ catalysis. This method offers superior control over substitution patterns but requires pre-halogenated building blocks.

Regioselective Halogenation Strategies

Introducing five chlorine atoms and one bromine atom at specific positions demands sequential halogenation with protecting group strategies.

Directed Ortho-Metalation (DoM)

Directed metalation using tert-butoxycarbonyl (Boc) or methoxy groups can guide halogen placement. For instance:

-

Protect a hydroxyl group on dibenzofuran with Boc.

-

Perform lithiation at −78°C followed by quenching with Cl₂ or Br₂.

This approach faces steric challenges in highly halogenated systems but has succeeded in polychlorinated dibenzofuran syntheses.

Electrophilic Aromatic Substitution

Lewis acid-mediated chlorination/bromination offers scalability:

| Step | Reagent | Catalyst | Position | Yield (%) |

|---|---|---|---|---|

| 1 | Cl₂ (5 equiv) | FeCl₃ | 1,2,3,4,6 | 62 |

| 2 | Br₂ (1.1 equiv) | AlBr₃ | 7 | 48 |

Excess chlorine gas with FeCl₃ achieves pentachlorination, while controlled bromine addition targets the remaining aromatic position.

Multi-Step Synthesis from Halogenated Precursors

A plausible five-step synthesis could proceed as follows:

Step 1: Synthesis of 2,3,4,5,6-Pentachlorophenol

Chlorination of phenol with Cl₂/SO₂Cl₂ under UV light yields pentachlorophenol, a commercial precursor.

Step 2: Etherification to Biphenyl Derivative

Mitsunobu coupling with 2-bromo-3,4,5-trichlorophenol installs the bromine early:

Step 3: Cyclization to Dibenzofuran

Intramolecular Ullmann coupling as in Section 1.1 forms the oxygen bridge.

Step 4: Final Halogen Adjustments

Additional chlorination/bromination ensures complete substitution.

Challenges and Optimization Considerations

-

Regioselectivity Control : Competing halogenation sites require steric directing groups or sequential protection-deprotection.

-

Purification : High-performance liquid chromatography (HPLC) with C18 columns or preparative TLC isolates the target from polyhalogenated byproducts.

-

Yield Limitations : Multi-step sequences often suffer from cumulative yield losses (e.g., 60% per step → 7.8% overall for 5 steps).

Analytical Verification

Post-synthesis characterization employs:

Q & A

Q. What are the established analytical methods for detecting bromopentachlorodibenzofuran in environmental matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with isotopic dilution (e.g., [¹³C]-labeled standards) is the gold standard for quantification. This approach minimizes matrix effects and enhances accuracy. For example, [¹³C]-labeled dibenzofuran analogs (e.g., 1,2,3,6,7,8-Hexachloro[¹³C₁₂]dibenzofuran) are used as internal standards to correct recovery rates during extraction and cleanup . Calibration curves with R² > 0.98 ensure reliable quantification, and mass spectral libraries (e.g., NIST) aid in structural confirmation .

Q. How is bromopentachlorodibenzofuran synthesized, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves halogenation of dibenzofuran via electrophilic substitution. Key parameters include temperature control (70–120°C), halogen source (e.g., Cl₂/Br₂ or halide salts), and catalysts (e.g., FeCl₃). Reaction progress is monitored using GC to optimize conversion rates (e.g., >90% yield under controlled conditions). Post-synthesis purification via column chromatography or recrystallization ensures isomer specificity .

Q. What environmental sampling protocols are recommended for studying bromopentachlorodibenzofuran contamination?

Methodological Answer: Use composite sampling across stratified environmental layers (soil, sediment, biota) to account for heterogeneous distribution. Soxhlet extraction with toluene or hexane, followed by cleanup with sulfuric acid-treated silica gel, removes interfering lipids and pigments. Quality assurance requires spiking with [¹³C]-labeled surrogates (e.g., 1,2,3,4,7,8-Hexachloro[¹³C₁₂]dibenzofuran) to validate recovery rates .

Advanced Research Questions

Q. How do structural isomerism and substitution patterns influence the environmental persistence and toxicity of bromopentachlorodibenzofuran?

Methodological Answer: Congener-specific analysis using high-resolution mass spectrometry (HRMS) differentiates isomers. For example, 2,3,7,8-substituted isomers exhibit higher toxicity due to aryl hydrocarbon receptor (AhR) binding affinity. Toxicity equivalency factors (TEFs) are assigned using in vitro assays (e.g., DR-CALUX®) and computational docking studies to model ligand-receptor interactions .

Q. What experimental strategies address discrepancies in reported congener distributions of bromopentachlorodibenzofuran in environmental samples?

Methodological Answer: Apply principal component analysis (PCA) to datasets from multiple studies to identify outliers. Validate findings using interlaboratory comparisons and standardized reference materials (e.g., NIST SRM 1944). Congener-specific isotope dilution (CSID) corrects for analytical variability, while meta-analyses reconcile spatial/temporal trends .

Q. How does catalytic hydrogenolysis degrade bromopentachlorodibenzofuran, and what deactivation mechanisms affect catalyst performance?

Methodological Answer: Co-promoted MoO₃ catalysts cleave C–Br/Cl bonds under H₂ at atmospheric pressure. Catalyst deactivation occurs via coke formation and halogen poisoning. Regeneration involves calcination at 500°C to remove carbonaceous deposits, with XPS and TEM monitoring surface halogen accumulation .

Methodological Notes

- Data Contradictions: Address conflicting toxicity or environmental fate data by integrating congener-specific analysis, computational modeling, and standardized bioassays .

- Experimental Design: Prioritize isotopic labeling for quantification accuracy and use multi-spectroscopic validation (IR, NMR, HRMS) for structural elucidation .

- Literature Review: Utilize database query strings (e.g., "polychlorinated dibenzofuran"[tw] OR "bromopentachloro-dibenzofuran"[tw]) in PubMed/TOXLINE to collate peer-reviewed studies while excluding non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.